5-(2,5-Dimethylphenyl)pyridin-2-amine
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Overview
Description
5-(2,5-Dimethylphenyl)pyridin-2-amine is an organic compound that belongs to the class of aminopyridines This compound features a pyridine ring substituted with an amine group at the 2-position and a 2,5-dimethylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 2,5-dimethylphenyl with a halogenated pyridine . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
5-(2,5-Dimethylphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dimethylphenyl)pyridin-2-amine
- 5-(2,5-Dichlorophenyl)pyridin-2-amine
- 5-(2,5-Dimethoxyphenyl)pyridin-2-amine
Uniqueness
5-(2,5-Dimethylphenyl)pyridin-2-amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and material properties compared to similar compounds .
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-3-4-10(2)12(7-9)11-5-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUUHXSAMKCLAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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